2-tert-Butylfuran

概要

説明

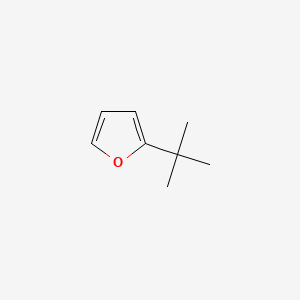

2-tert-Butylfuran is an organic compound with the molecular formula C8H12O. It is a derivative of furan, characterized by the presence of a tert-butyl group at the second position of the furan ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylfuran typically involves the alkylation of furan with tert-butyl halides. One common method is the reaction of furan with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl halide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .

化学反応の分析

Types of Reactions: 2-tert-Butylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-3,4-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 2-tert-butyl-2,3-dihydrofuran using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: this compound-3,4-dione.

Reduction: 2-tert-butyl-2,3-dihydrofuran.

Substitution: Various halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

2-tert-Butylfuran serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Diels-Alder Reactions : It acts as a reactive diene, particularly in reactions with indole arynes. Studies have shown that the regioselectivity of these cycloadditions is influenced by substituents on the indole ring, highlighting the compound's utility in synthetic organic chemistry .

- Formation of Derivatives : The compound can undergo oxidation to form 3,4-dione and reduction to yield 2-tert-butyl-2,3-dihydrofuran. Additionally, it can be substituted to create halogenated, nitrated, and sulfonated derivatives, which are valuable intermediates for further synthetic transformations.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. It disrupts microbial cell membranes, leading to cell lysis and death. This mechanism suggests potential applications in developing new antimicrobial agents.

Therapeutic Investigations

The compound's potential therapeutic properties are being explored for drug development, particularly against bacterial and fungal infections. Its structural features may enhance bioavailability and efficacy in medicinal applications .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals. It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its role as a precursor for various chemical transformations makes it a valuable asset in chemical manufacturing processes.

Diels-Alder Reaction with Indole Arynes

A significant study investigated the Diels-Alder reaction between this compound and 6,7-indole arynes. The findings revealed a surprising regioselectivity trend where the presence of substituents at the 3-position of the indole favored the formation of a contrasteric regioisomer over the sterically less hindered one. This highlights the importance of electronic factors influencing reaction outcomes .

Synthesis of Halogenated Derivatives

Another study focused on synthesizing halogenated derivatives of this compound. These derivatives were found to be valuable building blocks for further synthetic transformations, showcasing the compound's versatility in organic synthesis.

Data Table: Comparison of Furan Derivatives

| Compound | Unique Features | Applications |

|---|---|---|

| This compound | Bulky tert-butyl group enhances lipophilicity | Antimicrobial agents, synthetic intermediates |

| 2-Butylfuran | Less sterically hindered than tert-butyl | General organic synthesis |

| 2-Ethylfuran | Moderate steric hindrance | Solvent applications |

| 2,3-Dimethylfuran | Increased reactivity due to methyl groups | Fuel additives |

作用機序

The mechanism of action of 2-tert-Butylfuran involves its interaction with various molecular targets and pathways. In biological systems, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

類似化合物との比較

- 2-Butylfuran

- 2-Ethylfuran

- 2,3-Dimethylfuran

- 2-Pentylfuran

Comparison: 2-tert-Butylfuran is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other furan derivatives. This steric effect can influence the compound’s chemical behavior, making it less reactive in certain substitution reactions but more selective in others. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability in biological applications .

生物活性

2-tert-Butylfuran is a furan derivative that has garnered interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, metabolic pathways, and toxicological implications based on diverse research findings.

Chemical Structure and Properties

This compound (C8H14O) is characterized by a furan ring with a tert-butyl group at the 2-position. This structural modification can influence its reactivity and biological interactions. The presence of the bulky tert-butyl group may enhance lipophilicity, potentially affecting membrane permeability and biological activity.

Pharmacological Properties

Research on the pharmacological properties of this compound is limited but suggests various potential benefits:

- Antioxidant Activity : Some studies indicate that furan derivatives can exhibit antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may have anti-inflammatory effects, although specific mechanisms remain to be elucidated.

Metabolism and Toxicology

The metabolism of this compound involves cytochrome P450 enzymes, which are crucial for the biotransformation of many organic compounds. The metabolic pathways can lead to both detoxification and activation of toxic metabolites.

Key Findings on Toxicity

- Carcinogenic Potential : Furan compounds, including derivatives like this compound, have been classified as potentially carcinogenic. Studies involving related compounds have shown that they can induce liver lesions and tumors in animal models .

- Metabolic Activation : The activation of furan derivatives by cytochrome P450 enzymes has been linked to genotoxic effects, including DNA damage and mutations .

- Case Studies : In a two-year study with rats, administration of furan led to significant incidences of liver cancer, underscoring the need for caution regarding exposure to furan derivatives .

Research Findings Summary Table

| Study/Source | Findings | Implications |

|---|---|---|

| Burka et al. (1991) | Furan induced liver tumors in rats | Indicates potential carcinogenicity |

| Kedderis et al. (1993) | Metabolic activation by CYP enzymes leads to toxicity | Highlights the role of metabolism in toxicity |

| Wiersum et al. (2014) | Structural modifications can impact biological activity | Suggests avenues for drug design |

特性

IUPAC Name |

2-tert-butylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQBONSBNSNYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220675 | |

| Record name | 2-tert-Butylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7040-43-9 | |

| Record name | 2-tert-Butylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-tert-butylfuran often used in Diels-Alder reactions with indole arynes?

A: this compound acts as a reactive diene in Diels-Alder reactions. Research indicates that the regioselectivity of its cycloaddition with 6,7-indole arynes is significantly influenced by the substituents present on the indole ring. [, ] This makes it a valuable tool for exploring the reactivity and regiochemical outcomes of these aryne systems.

Q2: What interesting regioselectivity trend has been observed in the reaction of 6,7-indole arynes with this compound?

A: Studies using a variety of substituted 6,7-dibromoindoles as precursors to the corresponding arynes revealed a surprising trend. While one might expect the steric bulk of the tert-butyl group in this compound to favor the sterically less hindered regioisomer in the Diels-Alder cycloaddition, the presence of a substituent at the 3-position of the indole ring, and particularly an aryl substituent, actually favors the formation of the contrasteric regioisomer. [] This highlights the importance of electronic factors in governing the regiochemistry of these reactions.

Q3: Are there any studies on the synthesis of halogenated derivatives of this compound?

A: Yes, research has explored the synthesis and subsequent phosphorylation of various halomethyl derivatives of this compound. [, ] These derivatives are valuable building blocks for further synthetic transformations.

Q4: Besides its use in reactions with indole arynes, what other applications of this compound are documented in the provided research?

A4: The research primarily focuses on using this compound as a reagent in exploring indole aryne chemistry. Further studies may explore its broader applications in other synthetic transformations.

Q5: What computational chemistry studies have been conducted related to this compound and its reactions?

A: While the provided research doesn't detail computational studies specifically on this compound itself, it mentions the use of ab initio calculations to understand the polarized nature of 6,7-indole arynes. [] These calculations likely involved modeling the interactions between the aryne and this compound during the Diels-Alder reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。